2-Methylbenzo[d]oxazol-6-yl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-1,3-benzoxazol-6-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-11-9-4-3-8(14-7(2)12)5-10(9)13-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILMPTWYTJBHCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Methylbenzo D Oxazol 6 Yl Acetate and Its Derivatives
Retrosynthetic Analysis and Strategic Precursor Chemistry for 2-Methylbenzo[d]oxazol-6-yl acetate (B1210297)
A logical retrosynthetic analysis of 2-Methylbenzo[d]oxazol-6-yl acetate reveals two primary disconnection points. The first is the ester linkage, leading back to 6-hydroxy-2-methylbenzo[d]oxazole and an acetylating agent. The second, and more synthetically crucial, is the oxazole (B20620) ring itself. This disconnection points to a key precursor, an ortho-aminophenol derivative, and a source for the 2-methyl group, typically acetic acid or its derivatives.
The strategic precursor is therefore a substituted 2-aminophenol (B121084). Specifically, for the target molecule, 4-amino-3-hydroxyacetophenone or a related protected derivative would be an ideal starting point. The synthesis would then involve the cyclocondensation of this aminophenol with a suitable C1 source to form the 2-methylbenzoxazole (B1214174) core, followed by acetylation of the hydroxyl group at the 6-position.
Development of Novel Synthetic Routes to the this compound Scaffold.nih.govnih.gov
The synthesis of the this compound scaffold has benefited from the broader advancements in benzoxazole (B165842) synthesis. nih.govnih.gov These methods aim to improve yields, reduce reaction times, and employ more environmentally benign conditions compared to classical methods that often require harsh conditions like strong acids or high temperatures. beilstein-journals.org
Transition-Metal-Catalyzed Approaches in Benzoxazole Synthesis.nitrkl.ac.innih.gov
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including benzoxazoles. nitrkl.ac.inmdpi.com Various transition metals, particularly palladium and copper, have been employed to facilitate C-C and C-N bond formations crucial for constructing the benzoxazole ring system. mdpi.com These methods often involve cross-coupling reactions and C-H activation strategies, providing access to a wide range of substituted benzoxazoles with high efficiency and selectivity. nitrkl.ac.inmdpi.com For instance, palladium-catalyzed reactions are instrumental in sequential Suzuki-Miyaura cross-coupling reactions to build complex molecular architectures containing indole (B1671886) and pyrazine (B50134) rings. mdpi.com Similarly, copper-catalyzed multicomponent reactions have been developed for the synthesis of diverse spirotetrahydrocarbazoles. nih.gov While not explicitly detailed for this compound, these principles can be readily adapted. For example, a transition-metal-catalyzed coupling of a suitably protected 4-bromo-3-nitrophenol (B1287763) with a methylating agent, followed by reduction and cyclization, represents a plausible modern approach.
Catalyst-Free and Ligand-Free Methodologies.beilstein-journals.org
In a move towards greener and more sustainable chemistry, catalyst-free and ligand-free methods for benzoxazole synthesis have been developed. beilstein-journals.orgrsc.org These reactions often utilize benign oxidizing agents and solvents to promote the desired transformations. researchgate.net A notable example is the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol (B119425) and aryl aldehydes in an air/DMSO oxidant system, which proceeds without the need for a catalyst. researchgate.net Similar strategies can be envisioned for the synthesis of 2-methylbenzoxazoles, where an ortho-aminophenol reacts with a methyl source under catalyst-free oxidative conditions. Another approach involves the reaction of 2-(4H-benzo[d] mdpi.comfrontiersin.orgoxazin-4-yl)acrylates with sulfur ylides to furnish 1,2-dihydroquinolines without a catalyst. rsc.org Transition-metal-free cyclization of methyl isocyanoacetate with aurone (B1235358) analogues catalyzed by a simple base like NaOH also provides an efficient route to polysubstituted pyrroles. rsc.org
Microwave- and Ultrasound-Assisted Synthesis.researchgate.net
Microwave and ultrasound irradiation have emerged as powerful tools to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govnih.govnih.gov
Microwave-Assisted Synthesis: Microwave-assisted synthesis has been successfully applied to the preparation of various heterocyclic compounds. researchgate.netnih.govnih.gov The direct amidation of carboxylic acids, a key step in many synthetic sequences, can be efficiently achieved through microwave activation. nih.gov For example, the synthesis of 2-aryl-2-oxazolines and 5,6-dihydro-4H-1,3-oxazines is efficiently carried out using ethyl polyphosphate under microwave irradiation. nih.gov The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from dihydropyrimidinones has also been accomplished using this technique. researchgate.net
Ultrasound-Assisted Synthesis: Ultrasound irradiation provides an alternative energy source for promoting chemical reactions. It has been employed in the one-pot, three-component synthesis of novel thiazolo[2,3-e] frontiersin.orgnih.govnih.govdiazaphosphole derivatives in high yields and short reaction times. nih.gov This methodology has also been utilized for the synthesis of benzofuran-oxadiazole molecules. nih.gov The application of these assisted technologies to the cyclocondensation of a substituted 2-aminophenol with an appropriate methyl source could significantly enhance the efficiency of this compound synthesis.
| Technology | Key Advantages | Example Application |
| Microwave | Rapid heating, shorter reaction times, improved yields | Synthesis of 2-aryl-2-oxazolines and 1,3,4-oxadiazoles. researchgate.netnih.gov |
| Ultrasound | Enhanced reaction rates, improved mass transfer | One-pot synthesis of thiazolo-diazaphospholes and benzofuran-oxadiazoles. nih.govnih.gov |
Multicomponent Reaction Strategies.frontiersin.org
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient approach to complex molecules. frontiersin.org These reactions are atom-economical and can rapidly generate molecular diversity. frontiersin.org MCRs involving aminoazoles and carbonyl compounds have been used to synthesize a variety of heterocyclic systems. frontiersin.org For instance, a novel iodine/oxone-mediated three-component coupling of 2-mercaptobenzoxazoles, amines, and ketones has been reported for the synthesis of α-thioenamines and 2-iminothiazoline scaffolds. acs.org While a specific MCR for this compound is not documented, the principles of MCRs could be applied by designing a reaction that brings together a substituted phenol (B47542), an amine, a methyl source, and a cyclizing agent in a single pot.
One-Pot Synthetic Sequences.beilstein-journals.org
One-pot syntheses, where sequential reactions are carried out in a single reaction vessel, are highly desirable as they reduce the need for purification of intermediates, save time, and minimize solvent waste. beilstein-journals.org Several one-pot methods have been developed for the synthesis of benzoxazole derivatives. beilstein-journals.org A notable example is the triphenylbismuth (B1683265) dichloride-promoted desulfurization of thioamides and subsequent reaction with 2-aminophenols to afford 2-substituted benzoxazoles. beilstein-journals.org Another one-pot method involves the iodine/oxone-mediated three-component coupling of 2-mercaptobenzoxazoles, amines, and ketones. acs.org The synthesis of carbazole (B46965) fused benzoquinolines has also been achieved through a one-pot, solvent-free modified Friedländer hetero-annulation reaction. ias.ac.in These one-pot strategies could be adapted for the efficient synthesis of this compound from readily available starting materials.
| Strategy | Key Features | Example Application |
| Multicomponent Reactions | Three or more reactants, high atom economy, rapid diversity generation | Synthesis of α-thioenamines and 2-iminothiazolines. acs.org |
| One-Pot Syntheses | Sequential reactions in a single vessel, reduced purification, time and solvent saving | Synthesis of 2-substituted benzoxazoles from thioamides and 2-aminophenols. beilstein-journals.org |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of benzoxazole derivatives aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the use of alternative reaction media, recyclable catalysts, and processes with high atom economy.
Traditional organic syntheses often rely on volatile and hazardous organic solvents. Shifting to solvent-free conditions or using water as a reaction medium represents a significant step towards a more environmentally friendly process.
Solvent-free, or neat, reactions offer several advantages, including reduced waste, lower costs, and often, accelerated reaction rates. One effective solvent-free method involves the reaction of o-substituted aminoaromatics with acyl chlorides using a catalytic amount of silica-supported sodium hydrogen sulphate (NaHSO₄·SiO₂). researchgate.net This heterogeneous catalyst facilitates the synthesis of various 2-substituted benzoxazoles in high yields without the need for a solvent, and the workup procedure is simplified. researchgate.net Another approach utilizes imidazolium (B1220033) chlorozincate(II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP) as a catalyst for the reaction between 2-aminophenols and aldehydes under solvent-free ultrasound irradiation. nih.gov This method not only proceeds rapidly but also produces water as the sole byproduct. nih.gov
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. An efficient one-step synthesis of benzoxazole-2-thiols has been developed by reacting 2-aminophenols with tetramethylthiuram disulfide (TMTD) in water. rsc.org This method is notable for being metal- and ligand-free, proceeding with excellent yields and short reaction times. rsc.org
Table 1: Comparison of Solvent-Free and Aqueous Media Reactions for Benzoxazole Synthesis
| Catalyst/Reagent System | Reactants | Reaction Conditions | Product Type | Yield | Reference |
| NaHSO₄·SiO₂ | o-Aminophenol, Benzoyl chloride | Solvent-free, 120-130°C | 2-Phenylbenzoxazole (B188899) | 95% | researchgate.net |
| LAIL@MNP | 2-Aminophenol, Benzaldehyde (B42025) | Solvent-free, Ultrasound, 70°C, 30 min | 2-Phenylbenzoxazole | 90% (Conversion) | nih.gov |
| Tetramethylthiuram disulfide (TMTD) | 2-Aminophenol | Water, 100°C, 1.5 h | Benzoxazole-2-thiol | 96% | rsc.org |
Heterogeneous catalysts are particularly advantageous in this regard. The silica-supported sodium hydrogen sulphate (NaHSO₄·SiO₂) used in solvent-free benzoxazole synthesis can be recovered and reused, demonstrating its utility as an eco-friendly catalyst. researchgate.net Similarly, the magnetic nature of the LAIL@MNP catalyst allows for its straightforward separation from the reaction mixture using an external magnet. nih.gov Studies have shown that this magnetic ionic liquid catalyst can be recycled for at least five consecutive runs with only a slight decrease in its catalytic performance, highlighting its robustness and practical applicability. nih.gov
Table 2: Performance of Recyclable Catalysts in Benzoxazole Synthesis
| Catalyst | Synthesis Method | Recovery Method | Reusability (Number of Cycles) | Final Yield/Performance | Reference |
| LAIL@MNP | Solvent-free sonication | External magnet | 5 | 73% yield (from 82% in first run) | nih.gov |
| NaHSO₄·SiO₂ | Solvent-free heating | Filtration | Not specified, but noted as reusable | High yields maintained | researchgate.net |
Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy are inherently "greener" as they generate less waste.
Many modern methods for benzoxazole synthesis are designed to maximize efficiency and yield. For instance, the condensation of 2-aminophenols with aldehydes or acyl chlorides to form the benzoxazole ring is a highly atom-economical process, as the main byproduct is often just a small molecule like water or hydrochloric acid. researchgate.netnih.gov The iodine/oxone-mediated three-component coupling of 2-mercaptobenzoxazoles, amines, and ketones is another example of an efficient reaction that builds molecular complexity in a single step, leading to valuable heterocyclic scaffolds. acs.org The synthesis of 2-substituted benzoxazoles from 2-aminophenols and DMF derivatives in the presence of imidazolium chloride also demonstrates high efficiency, with reported yields for compounds like 2-methylbenzo[d]oxazole reaching 80%. mdpi.com Such one-pot reactions are advantageous as they reduce the need for intermediate purification steps, saving time, solvents, and resources. science.gov
Optimization of Reaction Conditions and Yields for the Formation of this compound
To maximize the yield and selectivity of a chemical reaction, systematic optimization of various parameters is crucial. This process involves adjusting factors such as temperature, reaction time, solvent, and the stoichiometry of reactants and catalysts.
For the synthesis of dihydrobenzofuran neolignans, a related oxygen-containing heterocyclic system, a study optimized the oxidative coupling reaction. scielo.br It was found that acetonitrile, a greener solvent than dichloromethane (B109758) or benzene (B151609), provided the best balance between conversion and selectivity. scielo.br The reaction time was significantly reduced from 20 hours to 4 hours without a major impact on the outcome. scielo.br Temperature also played a critical role; reflux conditions were found to be more efficient than room temperature or 0°C. scielo.br
In the context of benzoxazole synthesis, similar optimizations are performed. For example, in the noncatalytic reaction of methyl 2-diazo-2-(isoxazol-5-yl)acetates with nitriles, thermal decomposition at 100°C for one hour gave the best yield of the desired oxazole product on a gram scale. researchgate.net This highlights that even in the absence of a catalyst, temperature and reaction time are key variables to control for achieving high efficiency. researchgate.net The choice of oxidant and its concentration are also critical, as demonstrated in syntheses where different oxidizing agents were screened to find the optimal conditions. acs.org
Table 3: Example of Reaction Condition Optimization for Heterocycle Synthesis
| Parameter | Condition 1 | Result 1 | Condition 2 | Result 2 | Condition 3 | Result 3 | Optimal Condition | Reference |
| Solvent | Dichloromethane | Lower conversion | Benzene | Lower conversion | Acetonitrile | Good balance of conversion & selectivity | Acetonitrile | scielo.br |
| Time | 20 hours | Good conversion, lower selectivity | 10 hours | - | 4 hours | Good conversion & selectivity | 4 hours | scielo.br |
| Temperature | 0°C | Low conversion & selectivity | Room Temp. | Moderate conversion & selectivity | Reflux | Good conversion & selectivity | Reflux | scielo.br |
| Catalyst | Thermal (80°C) | Lower yield | Thermal (100°C) | 81% yield | Photolytic | Lower yield | Thermal (100°C) | researchgate.net |
Chemical Reactivity and Functionalization Studies of 2 Methylbenzo D Oxazol 6 Yl Acetate
Selective Functionalization of the Benzo[d]oxazole Core
The benzoxazole (B165842) ring system is an electron-rich heteroaromatic structure, making it susceptible to various functionalization reactions. The presence of the methyl group at the 2-position and the acetate (B1210297) group at the 6-position influences the regioselectivity of these transformations.
Electrophilic Aromatic Substitution Patterns
The benzoxazole nucleus is generally activated towards electrophilic aromatic substitution. The specific position of substitution is directed by the existing substituents and the inherent electronic properties of the heterocyclic ring. For 2-methylbenzo[d]oxazol-6-yl acetate, the acetate group, being an ortho-, para-director, and the activating nature of the oxazole (B20620) ring, will influence the position of incoming electrophiles.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. While specific studies on this compound are limited, the general reactivity patterns of benzoxazoles suggest that substitution is likely to occur at the positions ortho and para to the activating acetate group, namely the 5- and 7-positions.
Table 1: Examples of Electrophilic Aromatic Substitution on Benzoxazole Derivatives
| Reaction | Reagents and Conditions | Product(s) | Yield (%) | Reference |
| Nitration | HNO₃, H₂SO₄ | 6-Nitro-2-phenylbenzoxazole | - | General Reactivity |
| Bromination | N-Bromosuccinimide (NBS), MeCN, 0 °C | Regioselective bromination | High | masterorganicchemistry.com |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Acylated benzoxazole | Moderate to Good | organic-chemistry.org |
Note: The yields and specific products can vary significantly based on the substrate and reaction conditions.
Directed C-H Bond Activation and Functionalization
Transition metal-catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of heteroaromatic compounds, including benzoxazoles. nih.gov This strategy allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity, often directed by a functional group on the substrate.
Palladium and rhodium catalysts are commonly employed for the C-H arylation, alkenylation, and amination of benzoxazoles. researchgate.netresearchgate.net The nitrogen atom of the oxazole ring can act as a directing group, facilitating functionalization at the C2 position. However, with a substituent already present at C2, functionalization of the benzene (B151609) portion of the core becomes more pertinent.
Direct amination of the benzoxazole C-H bond has been achieved using copper and silver catalytic systems, providing access to amino-substituted benzoxazoles. researchgate.netcore.ac.uk These reactions often proceed under mild conditions with a variety of amine sources.
Table 2: Examples of Directed C-H Bond Functionalization of Benzoxazoles
| Reaction Type | Catalyst/Reagents | Position of Functionalization | Product Type | Yield (%) | Reference |
| C-H Arylation | Pd(OAc)₂, Aryl halide | C2 | 2-Arylbenzoxazole | Good to Excellent | researchgate.net |
| C-H Amination | CuCl, Visible light, Amine | C2 | 2-Aminobenzoxazole | Good | nih.gov |
| C-H Amination | Cu(OAc)₂, Phthalimide, O₂ | C2 | 2-Phthalimidobenzoxazole | Moderate to Good | researchgate.net |
Nucleophilic Reactions on the Benzo[d]oxazole Moiety
The benzoxazole ring is generally considered electron-rich and therefore not highly susceptible to nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups. In the case of this compound, the electron-donating nature of the acetate and methyl groups further disfavors classical SNAr on the benzene ring.
However, nucleophilic attack can occur at the C2 position of the benzoxazole ring, particularly if a suitable leaving group is present or if the ring is activated in some manner. For instance, reactions with strong nucleophiles could potentially lead to ring-opening or substitution at the C2 position under specific conditions. While less common than electrophilic substitutions, these reactions can provide a route to uniquely functionalized benzoxazole derivatives.
Transformations Involving the Acetate Group of this compound
The acetate group at the 6-position offers a handle for further synthetic modifications, primarily through reactions involving the ester functionality.
Ester Hydrolysis and Re-esterification
The acetate ester of this compound can be readily hydrolyzed under acidic or basic conditions to yield the corresponding phenol (B47542), 6-hydroxy-2-methylbenzoxazole. This hydrolysis is a common transformation for aryl acetates. chemistrysteps.com The resulting phenol can then serve as a precursor for a variety of other functional groups.
The phenolic hydroxyl group can be re-esterified with different acylating agents to introduce a variety of ester functionalities, allowing for the modulation of the compound's properties.
Table 3: Hydrolysis of an Aryl Acetate
| Substrate | Conditions | Product | Reference |
| Aryl Acetate | Aqueous base (e.g., NaOH) or acid (e.g., HCl) | Aryl Hydroxide | chemistrysteps.com |
Amidation and Other Carboxylic Acid Derivatives
Following hydrolysis of the acetate to the phenol, the resulting hydroxyl group can be converted into other functional groups. For example, conversion to a triflate would allow for cross-coupling reactions. More directly, the acetate can be converted to other carboxylic acid derivatives.
While direct conversion of the acetate to an amide is not a standard transformation, a two-step process involving hydrolysis to the phenol, followed by conversion to an ether and subsequent functionalization is a plausible route. A more direct, though less common, approach might involve aminolysis of the ester under harsh conditions. A more synthetically viable route to amides would be to start from the corresponding carboxylic acid or acyl chloride and react it with an amine. If one were to synthesize an amide derivative at the 6-position, the common method would be to start from 6-amino-2-methylbenzoxazole and acylate the amino group.
Derivatization of the Methyl Group at Position 2
The methyl group at the C2 position of the benzoxazole ring is the most reactive site for electrophilic substitution due to the acidity of its protons. This acidity is a result of the electron-withdrawing nature of the adjacent nitrogen atom in the oxazole ring, which stabilizes the resulting carbanion. This reactivity allows for a variety of derivatization reactions, most notably condensation reactions with aldehydes.
One of the most common methods for the functionalization of the 2-methyl group is its reaction with various aromatic and heteroaromatic aldehydes. This reaction, typically carried out in the presence of a base or under high-temperature neat conditions, leads to the formation of 2-styrylbenzoxazole derivatives. These derivatives are of interest due to their potential applications as dyes and photoswitches. The general scheme for this reaction involves the deprotonation of the 2-methyl group to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the corresponding 2-styrylbenzoxazole.
While specific studies on the derivatization of this compound are not extensively documented, the reactivity of the 2-methyl group in other benzoxazole derivatives provides a strong indication of its synthetic potential. For instance, 2-methylbenzoxazole (B1214174) is known to condense with aromatic aldehydes.
Below is a table summarizing representative condensation reactions of 2-methylbenzoxazole derivatives with various aldehydes, illustrating the scope of this transformation.
| 2-Methylbenzoxazole Derivative | Aldehyde | Reaction Conditions | Product | Yield (%) | Reference |
| 2-Methylbenzoxazole | Benzaldehyde (B42025) | Neat, 200 °C, sealed tube | 2-Styrylbenzoxazole | - | nih.gov |
| 2-Methylbenzoxazole | 4-Methoxybenzaldehyde | Basic conditions | 2-(4-Methoxystyryl)benzoxazole | - | nih.gov |
| 2-Methylbenzothiazole | Benzaldehyde | Basic conditions | 2-Styrylbenzothiazole | - | nih.gov |
| 2-Methylbenzimidazole | Benzaldehyde | Neat, 200 °C, sealed tube | 2-Styrylbenzimidazole | - | nih.gov |
Data for specific yields were not available in the cited source.
The presence of the acetate group at the 6-position of this compound is expected to have a modest electronic influence on the reactivity of the 2-methyl group. The ester functionality is generally considered to be weakly deactivating towards electrophilic aromatic substitution on the benzene ring, but its effect on the acidity of the C2-methyl protons is likely to be minimal.
Chemo-, Regio-, and Stereoselective Reactions of this compound
The concepts of chemo-, regio-, and stereoselectivity are crucial in the synthesis of complex molecules from multifunctional starting materials like this compound.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In this compound, the primary sites for reaction are the acidic protons of the 2-methyl group and the ester functionality at the 6-position. Under basic conditions, the deprotonation of the 2-methyl group is generally favored over reactions at the ester, such as hydrolysis or transesterification, especially if non-nucleophilic bases are employed at temperatures that are not excessively high. The choice of reagents and reaction conditions is therefore critical to achieving chemoselectivity. For example, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures would selectively deprotonate the 2-methyl group, allowing for subsequent reaction with an electrophile without affecting the acetate group.
Regioselectivity: This pertains to the preferential reaction at one position over another. For reactions involving the benzoxazole core, the primary site of reactivity is the 2-methyl group. Reactions on the benzene ring, such as electrophilic aromatic substitution, would be directed by the existing substituents. The oxazole fusion and the acetate group would influence the position of any further substitution on the benzene ring. However, the high reactivity of the 2-methyl group often dominates, making it the principal site of functionalization.
Stereoselectivity: This describes the preferential formation of one stereoisomer over another. In the context of derivatizing the 2-methyl group of this compound, stereoselectivity becomes a significant consideration in the products of the condensation reaction. The resulting 2-styrylbenzoxazole derivatives can exist as E and Z isomers. Many reported condensation reactions of 2-methylbenzoxazoles with aldehydes lead to the thermodynamically more stable E-isomer as the major or exclusive product.
Furthermore, the double bond in the 2-styryl derivatives provides a handle for subsequent stereoselective reactions. For example, asymmetric dihydroxylation or epoxidation of the alkene could introduce new stereocenters into the molecule. The facial selectivity of such reactions could potentially be influenced by the benzoxazole moiety.
While the current body of literature does not provide specific examples of highly stereoselective reactions involving the 2-methyl group of this compound itself, the principles of asymmetric synthesis can be applied. The use of chiral catalysts or auxiliaries in reactions involving this compound could, in principle, lead to the formation of enantiomerically enriched products. For instance, a chiral base could potentially deprotonate the 2-methyl group in a stereoselective manner, leading to a chiral carbanion that could then react with an electrophile. However, such studies have not been specifically reported for this compound.
Advanced Mechanistic and Spectroscopic Investigations of 2 Methylbenzo D Oxazol 6 Yl Acetate Reactions
Elucidation of Reaction Pathways and Identification of Intermediates
A comprehensive elucidation of the reaction pathways, including the definitive identification and characterization of intermediates specific to the synthesis and subsequent reactions of 2-Methylbenzo[d]oxazol-6-yl acetate (B1210297), is not available in the current body of scientific literature.
Kinetic Studies of Key Synthetic Transformations
No specific kinetic studies detailing the reaction rates, order of reaction, or activation energies for the synthesis or other key transformations of 2-Methylbenzo[d]oxazol-6-yl acetate have been published.
In Situ Spectroscopic Monitoring of Reaction Progress
There are no reports on the use of in-situ spectroscopic methods to monitor the formation or reactions of this compound in real-time.
Future research in these areas would be invaluable for a more complete understanding of the chemical behavior of this compound and could pave the way for the development of more efficient synthetic routes and novel applications.
Computational and Theoretical Chemistry Studies of 2 Methylbenzo D Oxazol 6 Yl Acetate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. researchgate.netelectronicsandbooks.com These calculations can determine the distribution of electrons within the molecule, which governs its stability, reactivity, and spectroscopic properties.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. malayajournal.org A smaller gap suggests higher reactivity. malayajournal.org
For 2-Methylbenzo[d]oxazol-6-yl acetate (B1210297), the HOMO is expected to be located primarily on the electron-rich benzoxazole (B165842) ring system, while the LUMO would likely be distributed over the same heterocyclic system, potentially with contributions from the acetate group. The precise energies and distributions would be determined by DFT calculations.
Table 1: Hypothetical Frontier Molecular Orbital Data for 2-Methylbenzo[d]oxazol-6-yl acetate
| Parameter | Expected Value (eV) | Description |
|---|---|---|
| EHOMO | ~ -6.0 to -7.0 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | ~ -1.0 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital |
Note: This table is illustrative and based on typical values for similar organic molecules. Actual values would require specific DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. nih.govresearchgate.netresearchgate.net It is invaluable for identifying the sites for electrophilic and nucleophilic attack. nih.gov Color-coding is used to denote different potential regions: red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green areas represent neutral potential. nih.gov
In an MEP map of this compound, the most negative regions (red) would be anticipated around the oxygen atoms of the acetate group and the nitrogen atom of the oxazole (B20620) ring, indicating these as likely sites for interaction with electrophiles. Positive potential (blue) would likely be found around the hydrogen atoms.
Atomic Charge Distribution and Reactivity Indices
The distribution of electron charges on the atoms within a molecule provides insight into its chemical behavior. Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the charges on each atom. These charges, along with other calculated reactivity descriptors (such as Fukui functions, electronegativity, and chemical hardness), help in predicting the molecule's reactivity with greater precision. For instance, atoms with a significant negative charge are more likely to act as nucleophiles.
Conformational Analysis and Molecular Dynamics Simulations
These computational techniques are used to explore the three-dimensional shapes a molecule can adopt and how it moves and interacts with its environment over time.
Prediction of Stable Conformations in Various Environments
Molecules are not static; they can rotate around single bonds to adopt different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy). nih.gov For this compound, rotation around the bond connecting the acetate group to the benzoxazole ring is of particular interest. Computational methods can scan the potential energy surface by systematically rotating this bond to find the most energetically favorable orientation. nih.gov The stability of different conformers can be influenced by the surrounding environment, such as different solvents, which can be modeled using computational techniques like the Polarizable Continuum Model (PCM). researchgate.netresearchgate.net
Simulation of Molecular Interactions and Dynamics
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzoxazole |
| 2-Phenylbenzoxazole (B188899) |
Prediction of Reaction Mechanisms and Transition States using DFT
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. It is instrumental in elucidating reaction pathways, determining the geometries of transition states, and calculating activation energies. For benzoxazole derivatives, DFT studies have been pivotal in understanding their synthesis and reactivity.
A plausible area of investigation for this compound would be its behavior in reactions such as electrophilic or nucleophilic substitution, or its formation from precursors. For instance, the synthesis of 2-substituted benzoxazoles often involves the cyclization of precursors. DFT calculations can model these cyclization reactions, identifying the most energetically favorable pathways and the structures of the transition states involved.
Theoretical investigations into the reactivity of the benzoxazole core often focus on identifying the most susceptible sites for chemical attack. For example, a study on the oxidation of 2-methylbenzothiazole, a close structural analog, by hydroxyl radicals revealed that the reaction proceeds through multiple pathways, including attack on the methyl group and on the benzene (B151609) ring. nih.govresearchgate.net Similar DFT studies on this compound would likely explore the reactivity of the methyl group at the 2-position, as well as the influence of the acetate group on the reactivity of the benzo moiety.
The mechanism for the formation of the benzoxazole ring itself has been a subject of theoretical inquiry. One proposed mechanism involves the condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid or its derivative, followed by cyclization and dehydration. nih.gov DFT calculations can be employed to map the potential energy surface of such a reaction, providing insights into the energetics of each step. A hypothetical reaction pathway for the formation of a 2-substituted benzoxazole is depicted below, which could be computationally modeled.
Hypothetical Reaction Coordinate for Benzoxazole Formation
This table is a theoretical representation and is not based on experimental data for the specific compound.
| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | 2-Aminophenol + Acetic Anhydride | 0 |
| TS1 | Amide Formation Transition State | +15 |
| Intermediate 1 | N-(2-hydroxyphenyl)acetamide | -5 |
| TS2 | Cyclization Transition State | +25 |
| Intermediate 2 | Dihydro-oxazolium intermediate | +10 |
| TS3 | Dehydration Transition State | +20 |
TS denotes a transition state.
Furthermore, DFT calculations can elucidate the role of catalysts in the synthesis of benzoxazoles. Various catalysts, including metal-based and metal-free systems, have been used to promote the cyclization reaction. researchgate.netacs.org DFT can model the interaction of the reactants and intermediates with the catalyst, explaining its role in lowering the activation energy of the reaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Intrinsic Chemical Activity
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activity. While often used to predict biological activity, QSAR can also be applied to model intrinsic chemical reactivity. nih.gov For this compound, a QSAR study could be designed to predict its reactivity in a specific chemical transformation or its general electrophilic or nucleophilic character.
Numerous QSAR studies have been conducted on benzoxazole derivatives to understand their biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects. researchgate.netbohrium.comnih.govijpsdronline.com These studies provide a blueprint for how a QSAR model for the intrinsic chemical activity of this compound could be developed.
A typical QSAR study involves the following steps:
Data Set Selection: A series of benzoxazole derivatives with known chemical reactivity would be compiled.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors can be categorized as:
Topological: Describing the connectivity of atoms (e.g., Kier's molecular connectivity indices). researchgate.net
Electronic: Describing the electronic properties (e.g., HOMO/LUMO energies, dipole moment, partial charges). researchgate.netdntb.gov.ua
Steric: Describing the size and shape of the molecule (e.g., molecular volume, surface area).
Model Development: Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms would be used to build a mathematical equation relating the descriptors to the chemical activity.
Model Validation: The predictive power of the model would be assessed using statistical parameters like the correlation coefficient (R²), cross-validated correlation coefficient (q²), and predictive R² (R²pred). bohrium.comnih.gov
Exemplary Descriptors for a QSAR Model of Benzoxazole Reactivity
This table presents a hypothetical selection of descriptors that could be relevant for a QSAR model of this compound's intrinsic chemical activity, based on studies of related compounds.
| Descriptor Class | Specific Descriptor | Potential Influence on Reactivity |
|---|---|---|
| Electronic | HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). | |
| Dipole Moment | Influences interactions with polar reagents and solvents. | |
| Topological | Kier's Alpha Shape Index (¹κₐ) | Relates to molecular shape and branching. |
| Balaban Index (J) | Encodes information about the branching and cyclicity. |
| Quantum Chemical | Mulliken Charges on Heteroatoms | Indicates sites susceptible to electrophilic or nucleophilic attack. |
The resulting QSAR model would be an equation that could predict the intrinsic chemical activity of other benzoxazole derivatives, including this compound, based on their calculated descriptors. Such a model would be a valuable tool for designing new benzoxazole derivatives with specific reactivity profiles.
Exploration of Biological and Materials Science Applications of 2 Methylbenzo D Oxazol 6 Yl Acetate
Role as a Chemical Scaffold in Bioactive Molecule Discovery (Mechanistic Focus, In Vitro)
The 2-methylbenzo[d]oxazole core is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a wide range of biological activities, attributable to the scaffold's ability to interact with various biological targets through non-covalent bonds. researchgate.net The structure-activity relationship (SAR) studies of these derivatives indicate that the addition of different functional groups at various positions on the benzoxazole (B165842) ring can significantly enhance their biological effects. researchgate.net
Mechanistic Investigations of Enzyme Inhibition (e.g., MAO, DNA gyrase, VEGFR-2)
Derivatives built upon the benzoxazole scaffold have been identified as potent inhibitors of several key enzymes implicated in human disease.
Monoamine Oxidase (MAO) Inhibition The monoamine oxidase (MAO) enzymes are critical targets for the treatment of neuropsychiatric and neurodegenerative conditions like depression and Parkinson's disease. researchgate.netwikipedia.org In vitro studies have demonstrated that derivatives of 2-methylbenzo[d]oxazole are potent inhibitors of both human MAO-A and MAO-B. researchgate.net Certain compounds have shown remarkable potency and selectivity. For instance, compounds 1d and 2e in one study were identified as the most powerful MAO-B inhibitors with IC50 values of 0.0023 µM and 0.0033 µM, respectively. researchgate.netresearchgate.net The same study found that compounds 2c and 2e were the most effective at inhibiting MAO-A, with IC50 values of 0.670 µM and 0.592 µM. researchgate.netresearchgate.net This dual inhibition profile suggests these derivatives could be valuable lead compounds for developing new therapeutic agents. researchgate.net Another study on indole-substituted benzoxazoles also reported selective and reversible MAO-B inhibition, highlighting a compound with an IC50 value of 28 nM against MAO-B while showing no significant effect on MAO-A. nih.gov
Table 1: In Vitro MAO Inhibitory Activity of Selected Benzoxazole Derivatives
| Compound | Target | IC50 (µM) | Selectivity |
|---|---|---|---|
| Derivative 1d | MAO-B | 0.0023 | MAO-B selective |
| Derivative 2e | MAO-B | 0.0033 | Dual |
| Derivative 2e | MAO-A | 0.592 | Dual |
| Derivative 2c | MAO-A | 0.670 | MAO-A selective |
| Compound 5b | MAO-B | 0.028 | MAO-B selective |
Data sourced from multiple in vitro studies. researchgate.netresearchgate.netnih.gov
DNA Gyrase Inhibition DNA gyrase is an essential bacterial enzyme that is absent in higher eukaryotes, making it an attractive target for the development of new antibiotics. researchgate.net The benzoxazole scaffold has been identified as a key component in molecules that inhibit DNA gyrase, particularly the ATP-binding subunit (GyrB). researchgate.netbenthamdirect.com Molecular modeling studies suggest that the antibacterial action of these compounds may be achieved through this inhibition. benthamdirect.com Research has shown that benzoxazole derivatives can effectively inhibit DNA topoisomerases, and this activity is closely linked to their antibacterial properties. researchgate.net The development of benzoxazole-based compounds is seen as a promising strategy to combat the rise of drug-resistant bacteria by creating new classes of antibiotic medicines. researchgate.netbrc.hu
VEGFR-2 Inhibition Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. Numerous studies have designed and synthesized novel benzoxazole derivatives as potential VEGFR-2 inhibitors. nih.govmdpi.com In vitro kinase assays have confirmed that these compounds can potently inhibit VEGFR-2. One study identified a derivative, compound 12l, which displayed a strong VEGFR-2 inhibitory effect with an IC50 value of 97.38 nM. nih.gov In a separate study, compound 8d was found to be even more potent than the standard drug sorafenib, with a VEGFR-2 inhibition IC50 of 0.0554 µM compared to sorafenib's 0.0782 µM. mdpi.comconsensus.app The mechanism of action involves the benzoxazole moiety binding to the hinge region of the ATP-binding site on the VEGFR-2 kinase domain, effectively blocking its signaling pathway. nih.gov
Table 2: In Vitro VEGFR-2 Kinase Inhibitory Activity of Selected Benzoxazole Derivatives
| Compound | IC50 (µM) |
|---|---|
| Sorafenib (Reference) | 0.048 - 0.0782 |
| Compound 12l | 0.097 |
| Compound 12i | 0.155 |
| Compound 12d | 0.194 |
| Compound 8d | 0.0554 |
| Compound 8a | 0.0579 |
| Compound 8e | 0.0741 |
Data sourced from multiple in vitro kinase assays. nih.govmdpi.comconsensus.app
Receptor Binding Studies and Interaction Mechanisms
The versatility of the benzoxazole scaffold extends to its interaction with various cell surface and intracellular receptors.
5-HT3 Receptor Partial Agonism A series of benzoxazole derivatives featuring a nitrogen-containing heterocyclic substituent were evaluated for their activity at the 5-HT3 receptor, a target for antiemetic drugs and treatments for irritable bowel syndrome (IBS). acs.orgacs.org In vitro studies using isolated guinea pig ileum demonstrated that these compounds act as partial agonists. acs.orgacs.org The nature of the substituent on the benzoxazole ring was found to significantly affect both the potency and the intrinsic activity at the receptor. acs.org For example, 5-chloro derivatives showed increased potency. nih.gov One compound, 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole (6v), exhibited a high binding affinity comparable to the established 5-HT3 antagonist granisetron, but with a low intrinsic activity of just 12% of that of serotonin. acs.orgacs.org This profile is desirable for treating disorders like IBS without causing significant side effects. nih.gov
Toll-like Receptor 9 (TLR9) Antagonism Toll-like receptor 9 (TLR9) is a therapeutic target for a range of inflammatory disorders. nih.gov The development of small molecule inhibitors for TLR9 has been advanced by using the benzoxazole scaffold. Through computational analysis and the construction of a homology model of human TLR9, researchers have designed benzoxazole derivatives that act as antagonists. nih.gov The binding mode analysis revealed that these small molecules interact with specific amino acid residues within the leucine-rich repeat (LRR) regions of the receptor, which is critical for their antagonistic activity. This research has led to the development of novel benzoxazole-based molecules with potent TLR9 antagonism, showing IC50 values in the range of 30-100 nM and excellent selectivity over the related TLR7. nih.gov
Exploration of Antimicrobial Activity Mechanisms in Vitro
The benzoxazole framework is a well-established scaffold for agents with significant antimicrobial properties. In vitro testing has confirmed that a wide range of synthetic benzoxazole derivatives exhibit activity against various microorganisms. iaea.orgnih.gov
The primary mechanism for their antibacterial action is believed to be the inhibition of essential enzymes like DNA gyrase. researchgate.netbenthamdirect.com This inhibition disrupts bacterial DNA replication and leads to cell death. Studies have shown that these compounds possess a broad spectrum of activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. iaea.orgnih.govasm.org Some derivatives also show activity against Gram-negative bacteria and various fungal strains, including Candida albicans. iaea.orgnih.govxjtlu.edu.cn The effectiveness of these compounds can sometimes surpass that of commercially available antibiotics. nih.govxjtlu.edu.cn Structure-activity relationship studies have indicated that the specific substitutions on the benzoxazole ring are crucial for determining the potency and spectrum of antimicrobial activity. benthamdirect.com
Table 3: Summary of In Vitro Antimicrobial Activity of Benzoxazole Derivatives
| Microbial Type | Example Strains | Activity |
|---|---|---|
| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis | Broad and potent activity observed in many derivatives. iaea.orgnih.gov |
| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Activity observed in a smaller subset of derivatives. iaea.orgasm.org |
| Fungi | Candida albicans, Aspergillus niger | Antifungal properties present in many derivatives. iaea.orgnih.gov |
Findings compiled from several in vitro screening studies.
Modulation of Cellular Pathways (e.g., Apoptosis, Neuroprotection) in Cellular Models (in vitro)
Beyond direct enzyme or receptor targeting, benzoxazole derivatives have been shown to modulate complex cellular pathways in vitro, leading to effects such as apoptosis in cancer cells and neuroprotection in neuronal models.
Induction of Apoptosis The anticancer effects of many benzoxazole derivatives are linked to their ability to induce programmed cell death, or apoptosis. This is often a downstream consequence of their enzyme inhibition activity. For example, derivatives that inhibit VEGFR-2 not only block angiogenesis but also directly trigger apoptosis in cancer cells. nih.govmdpi.com Cell cycle analysis using flow cytometry has shown that potent benzoxazole compounds can cause a significant increase in the pre-G1 cell population, which is an indicator of apoptosis. mdpi.comconsensus.app One such compound also significantly inhibited the production of pro-inflammatory and tumor-promoting cytokines like TNF-α and IL-6. mdpi.com
Neuroprotection The benzoxazole scaffold has also been used to create compounds with neuroprotective properties, offering potential avenues for treating neurodegenerative diseases like Alzheimer's. In vitro studies using PC12 cells, a common model for neuronal cells, showed that certain novel benzoxazole derivatives could protect the cells from β-amyloid-induced toxicity and apoptosis. nih.gov Mechanistic investigations revealed that a lead compound, 5c, exerted its protective effects by modulating the Akt/GSK-3β/NF-κB signaling pathway. nih.gov Specifically, it promoted the phosphorylation of Akt and GSK-3β and decreased the expression of NF-κB. nih.gov This modulation led to a reduction in the hyperphosphorylation of the tau protein and decreased expression of proteins involved in the amyloid cascade and apoptosis. nih.gov Other research has shown that different benzoxazole derivatives can enhance the expression of progranulin (PGRN), a protein whose deficiency is linked to frontotemporal dementia (FTD), thereby reversing lysosomal defects in patient-derived cells. nih.gov
Applications in Polymer Chemistry and Advanced Materials
The inherent properties of the benzoxazole ring—namely its rigidity, planarity, and high thermal and chemical stability—make it an attractive building block for advanced functional materials.
Incorporation into Polymer Architectures for Functional Materials
The benzoxazole moiety has been successfully incorporated into various polymer architectures to create materials with enhanced properties.
One significant application is in the synthesis of high-performance poly(benzoxazole imide)s (PBOPIs). rsc.org These polymers are created by reacting diamine monomers containing a benzoxazole unit with commercial tetracarboxylic dianhydrides. The resulting PBOPIs exhibit excellent thermal stability, with 5% weight loss temperatures recorded between 510–564 °C, and high glass transition temperatures (Tg) ranging from 285 to 363 °C. rsc.org They also possess strong mechanical properties, including high tensile strength and modulus, making them suitable for applications requiring durable, heat-resistant materials. rsc.org
Another innovative application is the development of conjugated mesoporous polymers (CMPs) functionalized with benzoxazole. nih.gov These materials feature a robust, porous structure and high thermal stability. A novel benzoxazole-functionalized CMP was synthesized and shown to act as a highly selective and sensitive "turn-off" fluorescence sensor for iron ions (Fe2+ and Fe3+). nih.gov The quenching mechanism is attributed to the interaction between the iron ions and the nitrogen/oxygen sites within the benzoxazole units of the polymer. nih.gov This demonstrates the potential for these advanced materials in environmental monitoring and chemical sensing. nih.gov
Design of 2-Methylbenzo[d]oxazol-6-yl acetate-based Luminescent or Fluorescent Probes
The benzoxazole scaffold, a core component of 2-Methylbenzo[d]oxazol-6-yl acetate (B1210297), is a well-established fluorophore found in a variety of fluorescent probes. The design of such probes often leverages the inherent photophysical properties of the benzoxazole ring system, which can be modulated by the introduction of various functional groups. While direct research on this compound as a fluorescent probe is not extensively documented, its structure provides a foundational blueprint for developing new sensory molecules.
The design strategy for a probe based on this compound would likely involve the hydrolysis of the acetate group at the 6-position. This reaction would yield 2-Methylbenzo[d]oxazol-6-ol, a phenolic derivative. The change in the electronic nature of the substituent—from an electron-withdrawing acetate to an electron-donating hydroxyl group—is expected to cause a significant shift in the fluorescence properties of the benzoxazole core. This mechanism, known as an analyte-triggered cleavage reaction, is a common strategy in probe design.
For instance, probes for specific analytes can be constructed by replacing the acetyl group with a recognition unit that is selectively cleaved by the target molecule. This cleavage would unmask the phenol (B47542), leading to a "turn-on" fluorescence response. The sensitivity and selectivity of such a probe would be dictated by the nature of this recognition moiety. The benzothiazole-based probe BT-AC, for example, uses a similar principle to detect cysteine with high sensitivity, showing a massive fluorescence enhancement upon reaction. researchgate.net
Table 1: Potential Characteristics of a Probe Derived from this compound
| Feature | Description | Rationale based on Analogous Compounds |
| Probe Type | Chemosensor with "Turn-On" Fluorescence | Based on the cleavage of a protecting group to release a fluorescent phenol, a common mechanism in probe design. |
| Sensing Mechanism | Hydrolysis of the acetate group triggered by a specific analyte. | The acetate can be replaced with a tailored trigger group for selective analyte recognition. researchgate.net |
| Fluorophore | 2-Methylbenzo[d]oxazole | The benzoxazole core is a known fluorophore. |
| Expected Signal | Significant increase in fluorescence intensity or a spectral shift. | De-protection of the phenol at the 6-position alters the electronic properties, typically leading to enhanced fluorescence. |
Contribution to Supramolecular Chemistry
The structure of this compound is rich with features that are highly relevant to supramolecular chemistry. The aromatic benzoxazole ring system and the presence of heteroatoms (nitrogen and oxygen) provide sites for non-covalent interactions, which are the cornerstone of molecular self-assembly and the formation of ordered supramolecular structures.
Hydrogen Bonding and π-π Stacking Interactions
Hydrogen bonding and π-π stacking are critical non-covalent interactions that direct the assembly of molecules into larger, well-defined architectures. The this compound molecule possesses the necessary components for both types of interactions.
Hydrogen Bonding: The oxygen atoms of the acetate group and the oxazole (B20620) ring can act as hydrogen bond acceptors. The nitrogen atom in the oxazole ring is also a potential acceptor site. While the molecule itself lacks strong hydrogen bond donors, in the presence of other molecules that do (like solvents or other components in a co-crystal), it can participate in robust hydrogen-bonded networks. The hydrolysis product, 2-Methylbenzo[d]oxazol-6-ol, with its hydroxyl group, would be an even more potent participant in hydrogen bonding, acting as both a donor and acceptor.
π-π Stacking: The planar, electron-rich benzoxazole ring system is ideally suited for π-π stacking interactions. These interactions occur between aromatic rings, contributing significantly to the stability of crystal structures and molecular aggregates. In crystals of related benzoxazole derivatives, molecules have been observed to form dimers and extended arrays stabilized by stacking interactions, with inter-plane distances of approximately 3.4 Å. mdpi.com It is highly probable that this compound would exhibit similar packing motifs in its solid state.
Table 2: Potential Non-Covalent Interactions of this compound
| Interaction Type | Structural Feature | Potential Role in Supramolecular Assembly |
| Hydrogen Bonding | Oxazole N and O atoms, Acetate O atoms | Act as hydrogen bond acceptors to direct crystal packing and complex formation. |
| π-π Stacking | Fused aromatic benzoxazole ring | Promotes the formation of columnar or layered structures through self-assembly. mdpi.com |
| Dipole-Dipole | Polar acetate and oxazole groups | Contributes to the overall stability and orientation of molecules in a supramolecular structure. |
Chelation and Ligand Design for Metal Complexes
The benzoxazole moiety is a recognized structural motif in the design of ligands for metal complexes. nih.govnih.gov The nitrogen and oxygen atoms of the oxazole ring can act as donor atoms, coordinating to a metal center to form stable chelate rings. This chelation often enhances the properties of both the ligand and the metal, leading to applications in catalysis, medicine, and materials science.
This compound could function as a monodentate or bidentate ligand. The primary coordination site would be the sp²-hybridized nitrogen atom of the oxazole ring. Depending on the metal ion and reaction conditions, the oxygen atom of the oxazole ring or the carbonyl oxygen of the acetate group could also participate in coordination, leading to a bidentate chelate. The synthesis of metal complexes with benzoxazole-derived ligands has been shown to result in various coordination geometries, including distorted octahedral and square planar structures. nih.govnih.gov The formation of such complexes can significantly alter the electronic and photophysical properties of the benzoxazole unit, a phenomenon that is exploited in the development of new functional materials. researchgate.net
Future Directions and Emerging Research Avenues for 2 Methylbenzo D Oxazol 6 Yl Acetate
Development of More Sustainable and Scalable Synthetic Methodologies
The future synthesis of 2-Methylbenzo[d]oxazol-6-yl acetate (B1210297) and its derivatives will likely prioritize green chemistry principles. Current research on related benzoxazoles has highlighted several promising sustainable methods. For instance, the use of deep eutectic solvents (DES), such as those prepared from choline (B1196258) chloride and glycerol, has been shown to be an effective and environmentally benign medium for the synthesis of 2-arylbenzoxazole derivatives. mdpi.com Another approach involves using imidazolium (B1220033) chloride as a catalyst for the cyclization reaction to form the benzoxazole (B165842) ring, which can proceed in high yields. mdpi.com
Furthermore, adapting industrial production methods like continuous flow reactors could optimize the synthesis for scalability, purity, and adherence to green chemistry standards. These methodologies represent a significant step forward from classical cyclization reactions that often require harsh dehydrating agents like polyphosphoric acid. Future work would involve adapting these greener protocols to the specific synthesis of 2-Methylbenzo[d]oxazol-6-yl acetate, likely starting from precursors such as 2-amino-4-acetoxyphenol and an appropriate acetyl source.
Exploration of Novel Reactivity and Unprecedented Transformations
The this compound molecule possesses multiple reactive sites that are ripe for exploration. The benzoxazole ring itself is a stable aromatic system, making it an excellent scaffold. chemenu.com Research into related heterocycles, such as 2-mercaptobenzoxazoles, has demonstrated their utility in complex, multi-component coupling reactions to generate novel molecular structures. acs.org This suggests that this compound could serve as a key building block in similar transformations.
Future studies could investigate the reactivity of the acetate group, for example, through hydrolysis to the corresponding phenol (B47542) (2-Methylbenzo[d]oxazol-6-ol), which could then be used in a variety of coupling reactions or as a ligand. The methyl group at the 2-position could also be a handle for functionalization. The core benzoxazole structure can be a precursor to more complex heterocyclic systems, such as 1,2,4-triazoles or 1,3,4-thiadiazoles, through multi-step synthetic sequences. nih.gov
Integration into Complex Molecular and Supramolecular Systems
The benzoxazole scaffold is a privileged substructure found in many biologically active compounds and functional materials. mdpi.com Research has shown that 2-aryl-benzoxazole derivatives can act as potent inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are therapeutic targets for Alzheimer's disease. nih.gov Similarly, phenolic compounds with a 2-phenylbenzo[d]oxazole scaffold have been explored as tyrosinase inhibitors for potential use as skin-lightening agents. nih.govmdpi.com
This body of work strongly suggests that this compound could serve as a valuable starting material or fragment for the synthesis of larger, more complex molecules with tailored functions. By modifying the acetate and methyl groups, chemists can create libraries of derivatives for integration into supramolecular assemblies, polymers, or as key components of novel therapeutic agents. Its boronic acid derivative, (2-Methylbenzo[d]oxazol-6-yl)boronic acid, is already available as a building block for such advanced syntheses. bldpharm.com
Advanced Computational Design and Virtual Screening for New Functions
Computational chemistry offers a powerful toolset for accelerating the discovery of new applications for this compound. Docking-based virtual screening has proven effective in identifying novel inhibitors for significant biological targets like PI3Kα from libraries of heterocyclic compounds. nih.govresearchgate.net This strategy could be applied to virtual libraries of compounds derived from the this compound scaffold to identify potential hits for a wide range of proteins.
Advanced computational methods such as Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations can provide deep insights into the stability of ligand-receptor interactions and the electronic properties of these molecules. rjeid.com Such in silico studies can predict the binding modes of benzoxazole derivatives and guide the rational design of more potent and selective compounds, saving significant time and resources in the drug discovery and materials design process. nih.govrjeid.com
Unexplored Biological Targets and Fundamental Mechanistic Studies (non-clinical)
The benzoxazole family of compounds exhibits a wide array of biological activities, including antimicrobial, antifungal, and anticancer effects. nih.govmdpi.com While specific derivatives have been studied extensively, the full biological potential of this compound remains untapped. Future non-clinical research should focus on screening this compound and its derivatives against a diverse panel of biological targets.
Inspired by research on related scaffolds, promising areas of investigation include enzyme inhibition, such as targeting tyrosinase for depigmentation effects or cholinesterases. nih.govnih.govmdpi.com Fundamental mechanistic studies are crucial to understand how these compounds interact with biological systems. For example, in vivo studies using model organisms like zebrafish have been used to evaluate the depigmentation effects of 2-phenylbenzoxazole (B188899) compounds, providing a template for future non-clinical investigations. nih.govmdpi.com
Potential for Use in Analytical Chemistry and Sensor Development
Benzoxazole derivatives are well-known for their photoluminescent properties. mdpi.com This intrinsic fluorescence makes them attractive candidates for the development of chemical sensors. The fluorescence of a benzoxazole-based molecule can be modulated (either quenched or enhanced) by its interaction with specific analytes, such as metal ions, anions, or biologically relevant molecules.
Future research could focus on designing and synthesizing derivatives of this compound that act as fluorescent probes. By introducing specific binding sites onto the core structure, it may be possible to create highly selective and sensitive sensors for environmental monitoring, bio-imaging, or clinical diagnostics. The synthesis and conformational analysis of related benzoxazole methyl esters have already laid the groundwork for understanding the structure-property relationships needed to design such functional materials. nih.gov
Q & A
Q. How can researchers address inconsistencies in biological activity data for structurally similar analogs?
- Analysis : Use orthogonal assays (e.g., SPR binding vs. cell-based luciferase) to confirm target engagement. For example, 2-methylbenzo[d]oxazole derivatives showed false positives in fluorescence polarization assays due to aggregation artifacts, resolved via dynamic light scattering (DLS) .
Tables of Key Data
| Property | Value | Reference |
|---|---|---|
| Melting Point | 96–99°C | |
| ¹H NMR (CDCl₃) | δ 7.29 (s, 1H), 2.63 (s, 3H), 2.43 (s, 3H) | |
| Synthetic Yield (Pd-catalyzed) | 76% | |
| hERG Inhibition (IC₅₀) | >30 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
